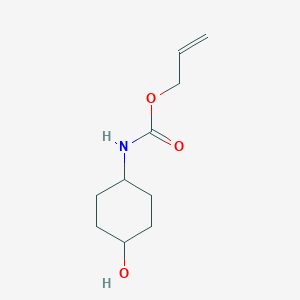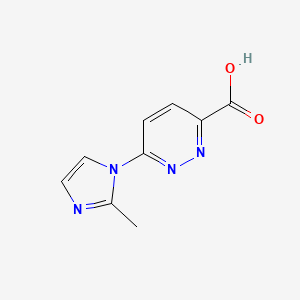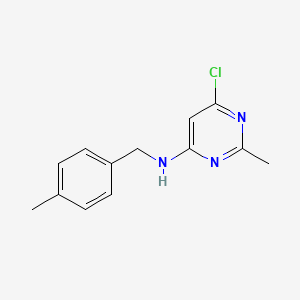
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine
説明
6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine, also known as CMP-4-MBA, is a synthetic organic compound with a wide variety of applications in scientific research. It is a small molecule, which makes it easy to synthesize and use in experiments. It has been used in various studies, ranging from drug development to cancer research. CMP-4-MBA has the potential to be used in a wide range of fields due to its unique properties, such as its ability to bind to proteins and act as a signaling molecule.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms. These compounds, including various natural and synthetic pyrimidines, have been identified for their broad pharmacological effects. Pyrimidines exhibit significant roles in medicinal chemistry due to their structural similarity with nucleic acid components, making them pivotal in drug development for various diseases.
Anti-inflammatory and Pharmacological Activities
Recent studies have highlighted the anti-inflammatory effects and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit the expression and activities of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Through detailed SAR analysis, researchers have developed novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. This demonstrates the potential of pyrimidine derivatives, including this compound, in the development of new anti-inflammatory agents (Rashid et al., 2021).
Broad Spectrum of Pharmacological Activities
Pyrimidine derivatives are recognized for their wide range of pharmacological activity. They serve as a promising scaffold for developing new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The versatility of pyrimidine compounds, including their structural and functional diversity, makes them suitable candidates for pharmaceutical development (Chiriapkin, 2022).
Nutritional Aspects and Environmental Impact
In addition to their pharmacological significance, pyrimidine derivatives have been investigated for their nutritional aspects and environmental impact. Studies on food-derived heterocyclic amines, including pyrimidine compounds, have shed light on their formation during cooking processes and their potential etiological role in human cancers. Understanding the dietary exposure to these compounds and their metabolic activation is crucial for assessing their health implications and developing strategies to minimize exposure (Snyderwine, 1994).
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-7-12(14)16-10(2)17-13/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORARTDHGWKEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



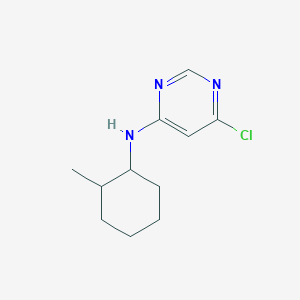
![3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid](/img/structure/B1465386.png)
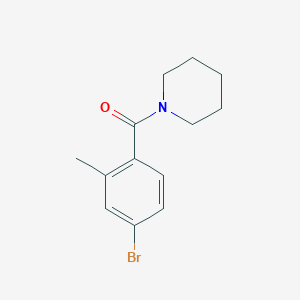
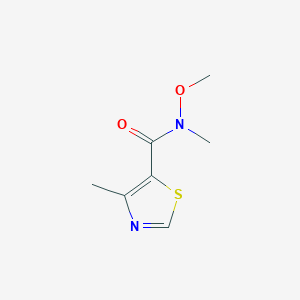
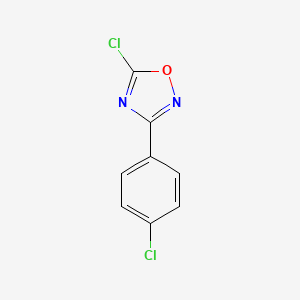
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1465391.png)


